5,6,7,8,9,10-Hexahydrobenzocyclooctene
Overview
Description
5,6,7,8,9,10-Hexahydrobenzocyclooctene is an organic compound with the molecular formula C12H16 It is a derivative of benzocyclooctane and is characterized by its hexahydro structure, indicating the presence of six additional hydrogen atoms compared to benzocyclooctene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydrobenzocyclooctene typically involves the hydrogenation of benzocyclooctene. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 25-50°C. The hydrogenation reaction proceeds as follows:
C12H12+3H2→C12H16
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation systems and advanced catalysts can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexahydrobenzocyclooctene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further hydrogenation can lead to the formation of fully saturated cyclooctane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated pressures.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of cyclooctanone or cyclooctanoic acid.
Reduction: Formation of cyclooctane.
Substitution: Formation of brominated derivatives such as 1-bromo-5,6,7,8,9,10-hexahydrobenzocyclooctene.
Scientific Research Applications
5,6,7,8,9,10-Hexahydrobenzocyclooctene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique structural properties.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydrobenzocyclooctene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hexahydro structure allows it to fit into binding sites and modulate biological pathways. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Benzocyclooctene: The parent compound, which lacks the additional hydrogen atoms.
Cyclooctane: A fully saturated derivative with no double bonds.
Cyclooctene: A related compound with one double bond in the cyclooctane ring.
Uniqueness
5,6,7,8,9,10-Hexahydrobenzocyclooctene is unique due to its partially hydrogenated structure, which provides a balance between aromatic stability and aliphatic flexibility. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying hydrogenation processes.
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydrobenzo[8]annulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h5-6,9-10H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKYNRATSQVVPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=CC=CC=C2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148114 | |
Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-69-3 | |
Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8,9,10-Hexahydrobenzocyclooctene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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